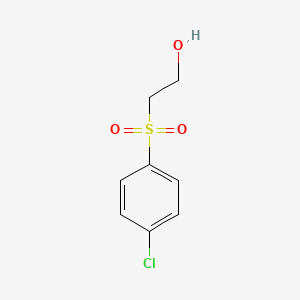

2-(4-chlorobenzenesulfonyl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)sulfonylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERNWOCEJUZDKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80548152 | |

| Record name | 2-(4-Chlorobenzene-1-sulfonyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35847-95-1 | |

| Record name | 2-(4-Chlorobenzene-1-sulfonyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorobenzenesulfonyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-(4-Chlorobenzenesulfonyl)ethan-1-ol

CAS Number: 35847-95-1 Formula: C₈H₉ClO₃S Molecular Weight: 220.67 g/mol Synonyms: 2-((4-Chlorophenyl)sulfonyl)ethanol; p-Chlorophenylsulfonylethanol; 2-Hydroxyethyl 4-chlorophenyl sulfone.

Part 1: Executive Summary & Chemical Profile

2-(4-Chlorobenzenesulfonyl)ethan-1-ol is a functionalized sulfone intermediate primarily utilized as a stable precursor ("masking group") for 4-chlorophenyl vinyl sulfone , a reactive Michael acceptor. In drug discovery and proteomics, this compound serves as a "safety catch" scaffold; it remains chemically inert under physiological storage conditions but can be activated to release the electrophilic vinyl sulfone moiety upon specific chemical triggering (dehydration or activation/elimination).

Chemical Identity & Properties[1][2][3][4]

| Property | Specification |

| CAS Number | 35847-95-1 |

| IUPAC Name | 2-(4-chlorobenzenesulfonyl)ethan-1-ol |

| SMILES | OCCS(=O)(=O)C1=CC=C(Cl)C=C1 |

| Physical State | Crystalline Solid (typically off-white to white) |

| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc; Poorly soluble in water. |

| Melting Point | Note: Analogous non-chlorinated sulfones melt ~55°C; chloro-substitution typically elevates MP to 80–100°C range. |

| Reactivity | Stable to oxidation/reduction; |

Part 2: Synthesis & Production Protocols

The synthesis of 2-(4-chlorobenzenesulfonyl)ethan-1-ol is most reliably achieved via the oxidation of its sulfide precursor. This two-step workflow ensures high yield and purity, avoiding the handling of volatile vinyl sulfones until the final application stage.

Workflow Diagram: Synthesis Pathway

Figure 1: Two-step synthesis via S-alkylation followed by catalytic oxidation.

Detailed Protocol

Step 1: S-Alkylation (Sulfide Formation)

Objective: Synthesize 2-((4-chlorophenyl)thio)ethanol (CAS 13457-98-2).

-

Reagents: 4-Chlorothiophenol (1.0 eq), 2-Chloroethanol (1.2 eq), Sodium Hydroxide (1.1 eq), Ethanol/Water (1:1 v/v).

-

Procedure:

-

Dissolve 4-chlorothiophenol in the EtOH/Water mixture under inert atmosphere (N₂).

-

Add NaOH slowly to deprotonate the thiol (formation of thiolate anion).

-

Add 2-chloroethanol dropwise while maintaining temperature at 60°C.

-

Reflux for 4–6 hours. Monitor via TLC (Hexane/EtOAc).

-

Workup: Cool, extract with Dichloromethane (DCM), wash with brine, dry over MgSO₄, and concentrate.

-

Result: Yellowish oil (Sulfide intermediate).

-

Step 2: Oxidation to Sulfone

Objective: Convert sulfide to 2-(4-chlorobenzenesulfonyl)ethan-1-ol (CAS 35847-95-1).

-

Reagents: Sulfide intermediate (from Step 1), Hydrogen Peroxide (30% aq, 2.5 eq), Sodium Tungstate dihydrate (2 mol% catalyst), Acetic Acid (solvent) or Methanol.

-

Procedure:

-

Dissolve the sulfide in Acetic Acid (or MeOH).

-

Add Sodium Tungstate catalyst.

-

Add H₂O₂ dropwise at 0°C (Exothermic reaction—control temp <20°C).

-

Allow to warm to Room Temperature (RT) and stir overnight.

-

Quench: Add saturated NaHSO₃ solution to destroy excess peroxide.

-

Isolation: Pour into ice water. The sulfone typically precipitates as a white solid.[1] Filter, wash with water, and dry.[2]

-

Purification: Recrystallization from Ethanol/Hexane if necessary.

-

Part 3: Mechanistic Utility – The "Masked" Vinyl Sulfone

In drug development and chemical biology, vinyl sulfones are potent covalent inhibitors that target Cysteine residues. However, they are often too reactive for direct storage or systemic delivery.

2-(4-Chlorobenzenesulfonyl)ethan-1-ol acts as a pro-drug/pro-reagent . The

Mechanism Diagram: Activation & Cysteine Targeting

Figure 2: The "Safety Catch" mechanism. The stable alcohol is activated to a leaving group, allowing base-promoted elimination to the reactive vinyl sulfone, which then covalently modifies the target.

Experimental Application: Generating the Vinyl Sulfone In Situ

To generate the reactive species for protein labeling or synthesis:

-

Activation: Dissolve CAS 35847-95-1 in dry DCM. Add Triethylamine (2.0 eq) and Methanesulfonyl Chloride (MsCl, 1.1 eq) at 0°C.

-

Elimination: The mesylate intermediate often eliminates spontaneously under these conditions or upon slight warming, yielding 4-chlorophenyl vinyl sulfone .

-

Trapping: If a nucleophile (e.g., a thiol-containing peptide) is present, it will undergo Michael addition immediately.

Part 4: Applications in Drug Development[6]

Covalent Fragment Screening

Researchers use this scaffold to design Targeted Covalent Inhibitors (TCIs) . The 4-chlorophenyl group provides lipophilicity and π-stacking potential, while the sulfone ensures strong electron-withdrawing character, activating the vinyl group (once formed) for rapid reaction with non-catalytic cysteines.

Proteomic Probes

The compound is used to synthesize activity-based probes (ABPs). The chlorine atom at the para position can be substituted (via Pd-catalyzed cross-coupling) to attach fluorophores or biotin tags before the vinyl sulfone is unmasked.

Functional Materials

In polymer chemistry, this derivative serves as a cross-linker. The stability of the alcohol form allows it to be blended into polymer mixtures and "cured" (cross-linked) only when heat or base is applied to trigger vinyl sulfone formation.

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Specific Risk: While the alcohol (CAS 35847-95-1) is relatively stable, it is a precursor to an alkylating agent. Avoid contact with strong bases which may generate the vinyl sulfone in situ.

-

Storage: Store in a cool, dry place. Keep away from strong oxidizing agents and acid chlorides.

-

Disposal: Incineration in a chemical combustor equipped with a scrubber (to handle SOx and HCl emissions).

References

-

PubChem. (n.d.). 2-(4-chlorobenzenesulfonyl)ethan-1-ol (Compound). National Library of Medicine. Retrieved from [Link]

- Simpkins, N. S. (1993). Sulfones in Organic Synthesis. Tetrahedron Organic Chemistry Series. Elsevier.

- Meadows, D. C., & Gervay-Hague, J. (2006). Vinyl sulfones: synthetic preparations and medicinal chemistry applications. Med. Res. Rev., 26(6), 793-814. (Review of vinyl sulfone mechanism).

Sources

Technical Guide: Synthesis Pathways for 2-(4-chlorobenzenesulfonyl)ethan-1-ol

[1][2]

Abstract This technical guide details the synthesis of 2-(4-chlorobenzenesulfonyl)ethan-1-ol (CAS: 2494-59-9), a critical intermediate in the generation of vinyl sulfones and a versatile linker in medicinal chemistry.[1][2][3] We analyze two primary synthetic pathways: the Sulfinate Alkylation Route (preferred for safety and scalability) and the Sulfide Oxidation Route (preferred for raw material cost).[1][3] The guide includes step-by-step experimental protocols, mechanistic insights into chemoselectivity, and critical safety parameters regarding beta-elimination risks.[1][2][3]

Introduction & Retrosynthetic Analysis[1][3]

2-(4-chlorobenzenesulfonyl)ethan-1-ol is a bifunctional molecule containing a polar sulfone group and a primary alcohol.[1][2] Its utility lies in its ability to serve as a "masked" vinyl sulfone; under basic conditions, it undergoes dehydration to form 1-chloro-4-(vinylsulfonyl)benzene, a potent Michael acceptor used in protein labeling and reactive dye synthesis.[1][2][3]

Retrosynthetic Disconnections

To design a robust synthesis, we must analyze the bond disconnections.[2][3] The molecule can be deconstructed into two main quadrants: the aryl-sulfur bond and the alkyl-sulfur bond.[1][2][3]

Figure 1: Retrosynthetic analysis showing the two primary disconnections: S-oxidation (Pathway B) and Sulfinate alkylation (Pathway A).[1][2]

Pathway A: The Sulfinate Alkylation Route (Recommended)[1][3]

This pathway is preferred for laboratory and pilot-scale synthesis due to the avoidance of malodorous thiols and the high crystallinity of the intermediates.[1][2][3] It involves the nucleophilic attack of the sulfinate anion on 2-chloroethanol.[1][2][3]

Mechanistic Insight

Sulfinate anions (

Experimental Protocol

Step 1: Preparation of Sodium 4-chlorobenzenesulfinate Rationale: Commercial sulfinates can be expensive or degraded.[1][2][3] Fresh preparation from the sulfonyl chloride ensures high purity.[1][2][3]

-

Reagents: Sodium sulfite (

, 2.0 eq), Sodium bicarbonate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Procedure:

-

Dissolve

andngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Add 4-chlorobenzenesulfonyl chloride portion-wise over 1 hour. Maintain pH ~7-8.

-

Stir at 70°C for 2 hours. The solution should become clear.

-

Cool to 0°C. Acidify with HCl to precipitate the sulfinic acid, or salt out the sodium salt using NaCl.[2][3]

-

Step 2: Synthesis of 2-(4-chlorobenzenesulfonyl)ethan-1-ol

-

Reagents: Sodium 4-chlorobenzenesulfinate (1.0 eq), 2-Chloroethanol (1.5 eq), Potassium Iodide (KI, 0.1 eq - Catalyst), Water or DMF.[1]

-

Procedure:

-

Solvent Choice: Water is eco-friendly and effective, but DMF increases reaction rate via the "naked anion" effect.[3]

-

Mix sulfinate salt and 2-chloroethanol in the solvent.[1][2] Add catalytic KI (Finkelstein condition to generate reactive iodide in situ).[1][2]

-

Reflux (100°C for water, 80°C for DMF) for 12-16 hours.

-

Workup:

-

Data Summary: Pathway A

| Parameter | Value | Notes |

|---|---|---|

| Yield | 75-85% | High atom economy.[1][2] |

| Purity | >98% | Crystallization is efficient.[1][2][3] |

| Safety | High | Avoids toxic thiols and strong oxidants.[1][2][3] |

| Key Risk | O-Alkylation | Minimized by using soft electrophiles and high temp.[1][2] |

Pathway B: The Sulfide Oxidation Route[1][2][3]

This pathway is viable when starting from 4-chlorobenzenethiol.[1][2] It is often cheaper for industrial scales but requires rigorous control of the oxidation step to prevent side reactions or incomplete oxidation (sulfoxide formation).[1][2][3]

Mechanistic Insight

The sulfur atom is oxidized sequentially: Sulfide

-

Oxidant Choice: Hydrogen Peroxide (

) with a catalyst (e.g., Sodium Tungstate) is the greenest approach. mCPBA is convenient for small-scale but generates stoichiometric waste (m-chlorobenzoic acid).[1][2][3]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Figure 2: Stepwise oxidation mechanism. The second oxidation step (Sulfoxide to Sulfone) typically requires higher temperatures or stronger oxidants.[1][3]

Experimental Protocol

Step 1: Thioalkylation

-

Reagents: 4-Chlorobenzenethiol (1.0 eq), 2-Chloroethanol (1.1 eq), NaOH (1.1 eq), Ethanol.

-

Procedure:

Step 2: Oxidation to Sulfone

-

Reagents: Thioether intermediate (from Step 1), 30%

(2.5 eq), Sodium Tungstate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Procedure:

-

Add catalyst (

).[2]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Add

dropwise at <40°C (Exothermic!). -

After addition, heat to 60°C for 4 hours to drive sulfoxide

sulfone conversion.[2][3] -

Quench: Use Sodium Bisulfite (

) to destroy excess peroxide (Test with starch-iodide paper).[2]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Isolation: Remove solvent, extract with DCM, wash with brine.[3]

Data Summary: Pathway B

| Parameter | Value | Notes |

|---|---|---|

| Yield | 80-90% | Generally higher yield than Pathway A. |

| Purity | 95% | Risk of sulfoxide contamination.[1][2][3] |

| Safety | Moderate | Thiols are toxic/odorous; Peroxides are explosive.[1][2][3] |

| Key Risk | Over-oxidation | Unlikely for this substrate, but temp control is vital.[2][3] |

Critical Safety & Stability: The Beta-Elimination Risk[1][2][3]

A unique hazard associated with 2-(arylsulfonyl)ethanols is their sensitivity to base.[1][2] The sulfone group significantly acidifies the

Reaction:

Handling Precautions:

-

Avoid Strong Bases: During workup, do not use concentrated NaOH or KOH if heating is involved.[3] Use Carbonate or Bicarbonate buffers.[1][2][3]

-

Storage: Store in neutral conditions. Acidic conditions are generally stable.[1][2][3]

-

Detection: Vinyl sulfone formation can be detected by the appearance of alkene signals in

H NMR (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

References

-

Sulfinate Alkylation General Procedure

-

Sulfide Oxidation using Tungstate/H2O2

-

Preparation of 4-Chlorobenzenesulfinate

-

Properties of 2-(4-chlorobenzenesulfonyl)

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. prepchem.com [prepchem.com]

- 3. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 4. Controllable synthesis of disulfides and thiosulfonates from sodium sulfinates mediated by hydroiodic acid using ethanol and H2O as solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. CN115448858B - Efficient synthesis process of 2-chloroethyl sodium sulfonate - Google Patents [patents.google.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

13C NMR Analysis of 2-(4-chlorobenzenesulfonyl)ethan-1-ol: A Technical Guide

Executive Summary & Molecular Context

The molecule 2-(4-chlorobenzenesulfonyl)ethan-1-ol represents a classic bifunctional scaffold in medicinal chemistry, combining a robust p-chlorophenyl sulfone pharmacophore with a reactive primary alcohol handle.

Accurate 13C NMR characterization of this molecule is critical because the sulfonyl group (

Molecular Structure Visualization

The following diagram outlines the carbon environments discussed in this guide.

Caption: Carbon connectivity and predicted chemical shift environments. Red nodes indicate quaternary aromatic carbons; Yellow nodes indicate aromatic methines; Blue nodes indicate aliphatic methylenes.

Experimental Protocol: Self-Validating Workflow

To obtain a publication-quality spectrum that resolves the quaternary carbons (often weak due to long relaxation times), strict adherence to sample preparation and acquisition parameters is required.

Sample Preparation[1]

-

Solvent Selection: DMSO-d6 is the preferred solvent.

-

Causality: The molecule contains a polar sulfonyl group and a hydroxyl group. CDCl3 may lead to solubility issues or concentration-dependent shifts in the alcohol carbon. DMSO-d6 ensures complete dissolution and stabilizes the hydroxyl proton via hydrogen bonding, indirectly sharpening the carbon signals by reducing exchange broadening.

-

-

Concentration: Prepare a solution of 30–50 mg of analyte in 0.6 mL of solvent.

Acquisition Parameters (Standard 400/500 MHz Instrument)

This protocol prioritizes the detection of quaternary carbons (C-Cl and C-SO2).

| Parameter | Setting | Rationale |

| Pulse Sequence | zgpg30 (Power-gated decoupling) | Decouples protons to simplify spectrum to singlets; NOE enhancement increases signal intensity for protonated carbons. |

| Relaxation Delay (d1) | 2.0 - 3.0 seconds | Critical. Quaternary carbons (C1, C4) have long |

| Spectral Width | -20 to 220 ppm | Covers all organic carbons and solvent references. |

| Scans (NS) | Minimum 512 (rec. 1024) | Required for adequate S/N ratio on non-protonated carbons. |

| Temperature | 298 K (25°C) | Standard ambient temperature. |

Spectral Analysis & Assignment Logic

This section details the assignment of the 8 carbons (6 unique signals due to symmetry) found in the molecule.[5]

The Aliphatic Region (50 – 70 ppm)

Two signals appear here corresponding to the ethylene linker. Distinguishing them requires analysis of electronegativity.

-

C8 (Methylene attached to Oxygen): ~59.0 ppm

-

C7 (Methylene attached to Sulfonyl): ~55.0 ppm

-

Mechanism:[6] The sulfonyl group is electron-withdrawing (

for S), but less so than oxygen. Consequently, this carbon appears slightly upfield relative to the alcohol carbon. -

Validation: In a DEPT-135 experiment, both signals will appear inverted (negative) , confirming they are

groups.

-

The Aromatic Region (120 – 145 ppm)

The p-chlorophenyl ring exhibits symmetry, resulting in 4 unique aromatic signals for 6 carbons.

-

C3/C5 (Ortho to Chlorine): ~129.5 ppm

-

Intensity: High (2 equivalent carbons).[6]

-

Coupling: Shows strong coupling in non-decoupled spectra.

-

-

C2/C6 (Ortho to Sulfonyl): ~128.5 ppm[6]

-

Intensity: High (2 equivalent carbons).[6]

-

differentiation: Often overlaps with C3/C5. HMBC correlations (see Section 4) are often needed to assign these definitively.

-

-

C1 (Ipso to Sulfonyl): ~138 - 140 ppm

-

C4 (Ipso to Chlorine): ~139 - 141 ppm

-

Type: Quaternary (low intensity).[5]

-

Mechanism:[6] The Chlorine atom exerts an inductive withdrawing effect but a mesomeric donating effect. The net result places it in a similar range to the sulfonyl ipso carbon.

-

Differentiation: C-Cl carbons often appear slightly broader due to the quadrupolar moment of the attached Chlorine nuclei (

), though this is less pronounced in 13C than in direct detection.

-

Summary Table of Shifts (in DMSO-d6)

| Carbon Label | Type | Approx. Shift ( | Multiplicity (DEPT-135) | Assignment Logic |

| C8 | 59.0 | Negative | ||

| C7 | 55.0 | Negative | ||

| C2/C6 | 128.5 | Positive | Aromatic CH (Ortho to | |

| C3/C5 | 129.5 | Positive | Aromatic CH (Ortho to Cl) | |

| C1 | 138.5 | Silent | Ipso to | |

| C4 | 139.5 | Silent | Ipso to Cl |

Advanced Verification Workflow

To ensure the "Trustworthiness" of your assignment, you cannot rely on 1D 13C NMR alone. The following workflow illustrates the logical steps to confirm the structure using 2D techniques.

Caption: Step-by-step logic flow for structural validation using 1D and 2D NMR techniques.

The HMBC "Smoking Gun"

If the assignment of the aromatic ring is ambiguous:

-

Identify the aliphatic protons on C7 (

) in the 1H NMR (usually ~3.4 - 3.6 ppm). -

Look for a 3-bond correlation in the HMBC spectrum.

-

The protons on C7 will show a correlation to the C1 (Ipso-SO2) carbon and the C2/C6 (Ortho) carbons. They will NOT correlate to the C-Cl carbons. This definitively anchors the aromatic ring orientation.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[9][10] (Standard text for general shift ranges and additivity rules).

-

Reich, H. J. (University of Wisconsin). Structure Determination Using NMR. 13C Chemical Shifts. [Link]

-

AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS). (Reference for general chlorobenzene and sulfone shifts). [Link]

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

Sources

- 1. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. 13Carbon NMR [chem.ch.huji.ac.il]

- 4. bhu.ac.in [bhu.ac.in]

- 5. youtube.com [youtube.com]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.uoi.gr [chem.uoi.gr]

- 9. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Substituent effects of the N,N-dimethyl- sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision IR Spectroscopy of Sulfonyl Compounds: A Researcher’s Guide

Introduction: The Sulfonyl Signature

The sulfonyl group (

Unlike carbonyls, which offer a single diagnostic band, the sulfonyl group provides a "double-check" mechanism. The presence of both bands at specific frequency intervals allows for high-confidence structural elucidation. This guide synthesizes the physical chemistry of these vibrations with practical, field-proven protocols for their analysis.

Core Vibrational Mechanics

The sulfur atom in the sulfonyl group is hypervalent, forming a distorted tetrahedral geometry. The two oxygen atoms vibrate in a coupled manner.

-

Asymmetric Stretch (

): The oxygen atoms move in opposite directions relative to the sulfur. This mode requires higher energy and appears at a higher wavenumber ( -

Symmetric Stretch (

): The oxygen atoms expand and contract in phase. This appears at a lower wavenumber (

Visualization of Vibrational Modes[1][2][3][4]

Figure 1: Conceptual representation of the coupled oscillator mechanism in sulfonyl groups.

Master Frequency Guide

The exact position of the

| Compound Class | Structure | Key Secondary Bands | ||

| Sulfonyl Chloride | 1370 – 1410 | 1170 – 1200 | ||

| Sulfonic Anhydride | 1380 – 1410 | 1150 – 1200 | ||

| Sulfonate Ester | 1350 – 1375 | 1170 – 1190 | ||

| Sulfonamide | 1330 – 1370 | 1150 – 1180 | ||

| Sulfone | 1290 – 1350 | 1110 – 1160 | - | |

| Sulfonic Acid | 1340 – 1350 | 1150 – 1165 | Broad | |

| Sulfonate Salt | 1170 – 1200 | 1040 – 1060 | Bands are often broad |

Critical Insight: Note the dramatic shift between Sulfonate Esters and Sulfonate Salts . Converting a sulfonic acid to its sodium salt drops the asymmetric stretch by nearly

due to resonance delocalization of the negative charge across all three oxygens.

Deep Dive: Sulfonamides in Drug Development

For pharmaceutical researchers, sulfonamides are the most critical class. The vibrational environment is complicated by hydrogen bonding.[1]

The N-H Interaction

Primary sulfonamides (

-

Stretching Region (

): -

Bending Region (

):-

The

scissoring vibration often overlaps with aromatic ring breathing modes (

-

-

The S-N Stretch (

):-

Often overlooked, this single bond stretch is a useful confirmation if the fingerprint region is not too crowded.

-

Polymorph Screening

Because sulfonamide oxygens are strong hydrogen bond acceptors, different crystal polymorphs often show shifts in the

Experimental Protocols

Protocol A: ATR (Attenuated Total Reflectance)

Best for: Rapid screening of solids, APIs, and polymorph identification.

-

Crystal Contact: Ensure the sample is a fine powder. Large crystals can cause poor contact with the Diamond/ZnSe crystal, leading to weak bands.

-

Pressure: Apply maximum pressure using the anvil. Sulfonyl dipoles are strong, but poor contact yields noisy spectra.

-

Correction: ATR spectra have depth-of-penetration bias (lower intensity at high wavenumbers). If comparing to literature transmission spectra, apply an "ATR Correction" algorithm in your software.

Protocol B: KBr Pellet

Best for: High-resolution analysis, resolving sharp N-H bands, and avoiding pressure-induced polymorphic transitions.

-

Ratio: Mix

of sample with -

Grinding: Grind in an agate mortar until the mixture is a fine, flour-like powder.

-

Why? Particle sizes larger than the IR wavelength cause scattering (the "Christiansen effect"), resulting in a sloping baseline.

-

-

Pressing: Press at 8-10 tons for 2 minutes under vacuum (to remove water).

-

Dryness Check: Check for a water band at

and

Diagnostic Workflow

Use this logic flow to identify the specific sulfonyl derivative in an unknown sample.

Figure 2: Decision tree for the spectral identification of sulfonyl derivatives.

Troubleshooting & Artifacts

| Issue | Cause | Solution |

| Broad band at | Moisture in KBr or hygroscopic sample (common in sulfonic acids). | Dry sample in vacuum oven; use fresh KBr; switch to ATR. |

| Missing | Overlap with Nujol mull bands ( | Do not use Nujol for sulfonyls. Use Fluorolube or KBr/ATR. |

| Split Peaks | Fermi resonance or crystal polymorphism. | Recrystallize sample; run solution IR (in |

| Confusion with Nitro | Nitro groups also absorb at | Nitro |

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Standard text for characteristic group frequencies).

-

Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[4] (Authoritative source for detailed frequency tables).

-

Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955).[5] The infrared spectra of some sulphonamides. Journal of the Chemical Society, 669-672. Link

-

Misiewicz, J. P., et al. (2020).[6] Sulfurous and Sulfonic Acids: Predicting the Infrared Spectrum. The Journal of Chemical Physics, 152(2), 024302.[6] Link

-

National Institute of Standards and Technology (NIST). Methanesulfonic anhydride IR Spectrum.[7] NIST Chemistry WebBook.[7] Link

Sources

- 1. quora.com [quora.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 4. wikieducator.org [wikieducator.org]

- 5. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methanesulfonic anhydride [webbook.nist.gov]

Technical Whitepaper: Mass Spectrometric Characterization of 2-(4-chlorobenzenesulfonyl)ethan-1-ol

Executive Summary

This technical guide provides a comprehensive mass spectrometric analysis of 2-(4-chlorobenzenesulfonyl)ethan-1-ol (CAS: 20611-21-6). Often utilized as a robust intermediate in the synthesis of vinyl sulfones or as a "masked" electrophile in drug linker chemistry, this molecule presents unique analytical challenges due to the interplay between the electron-withdrawing sulfonyl group, the labile hydroxyl moiety, and the isotopic signature of the chlorine atom.

The following protocols and mechanistic insights are designed to assist researchers in validating compound identity, assessing purity, and troubleshooting synthesis workflows using LC-MS (ESI) and GC-MS (EI) platforms.

Physicochemical Profile & Isotopic Logic

Before initiating ionization, the analyst must understand the theoretical mass envelope. The presence of a single chlorine atom creates a distinct "A+2" isotopic pattern that serves as the primary validation checkpoint.

Table 1: Theoretical Mass Parameters

| Parameter | Value / Formula | Notes |

| Molecular Formula | C₈H₉ClO₃S | |

| Monoisotopic Mass | 220.00 g/mol | Based on ³⁵Cl (75.78%) |

| A+2 Isotope Mass | 222.00 g/mol | Based on ³⁷Cl (24.22%) |

| Isotopic Abundance | 100% (M) : 32% (M+2) | Diagnostic 3:1 ratio for single Cl |

| Nitrogen Rule | Even Mass | 0 Nitrogens = Even nominal mass |

| Rings + Double Bonds | 4.0 | Benzene ring (4) + Sulfone does not add unsaturation in RDB calc |

Analyst Note: While Sulfur (³⁴S) contributes a minor peak at M+2 (~4.5%), it is overshadowed by the dominant ³⁷Cl signal. In high-resolution MS (HRMS), the mass defect difference between ³⁷Cl and ³⁴S becomes resolvable.

Ionization Strategies: ESI vs. EI

The choice of ionization source dictates the observed spectral species. This molecule exhibits dual behavior: it is labile under hard ionization (EI) but forms stable adducts under soft ionization (ESI).

Electrospray Ionization (ESI) - LC-MS

-

Mode: Positive (+).[1]

-

Behavior: Sulfones are weakly basic. Protonation ([M+H]⁺) is possible but often suppressed by solvent adducts.

-

Preferred Adducts: Sodium ([M+Na]⁺, m/z 243) and Ammonium ([M+NH₄]⁺, m/z 238) are frequently the base peaks in standard buffers.

-

In-Source Fragmentation: High cone voltages often induce dehydration, yielding the vinyl sulfone species ([M-H₂O+H]⁺, m/z 203).

Electron Ionization (EI) - GC-MS

-

Mode: 70 eV.

-

Behavior: The molecular ion (M⁺[2]•) is usually weak.

-

Dominant Pathway: Rapid fragmentation driven by the stability of the chlorophenyl sulfonyl cation and subsequent loss of SO₂.

Fragmentation Mechanisms & Pathways[3][4][5][6]

Understanding the causality of bond cleavage is essential for structural confirmation. The following mechanisms describe the collision-induced dissociation (CID) pathways observed in MS/MS experiments.

Primary Fragmentation Events

-

Dehydration (Neutral Loss of 18 Da): Driven by the acidic alpha-protons adjacent to the sulfonyl group, thermal or collisional energy drives the elimination of water to form 4-chlorophenyl vinyl sulfone .

-

Transition: m/z 221 ([M+H]⁺) → m/z 203.

-

-

Sulfonyl Cleavage (Alpha-Scission): The bond between the sulfur and the alkyl chain is the weakest link.

-

Fragment:4-chlorobenzenesulfonyl cation .[3]

-

m/z: 175 (³⁵Cl) / 177 (³⁷Cl).

-

-

Desulfonylation (Rearrangement): A classic rearrangement in arylsulfones involves the extrusion of neutral SO₂ (64 Da) from the sulfonyl cation, leaving the highly stable 4-chlorophenyl cation .

-

Transition: m/z 175 → m/z 111.

-

Diagnostic: The m/z 111/113 doublet is the "fingerprint" of the chlorophenyl moiety.

-

Visualization of Fragmentation Logic

Figure 1: Proposed CID fragmentation pathway for 2-(4-chlorobenzenesulfonyl)ethan-1-ol in positive ESI mode.

Experimental Protocol: LC-MS/MS

This protocol is designed to be self-validating by incorporating specific checks for the "vinyl sulfone" artifact, which can be generated artificially in the ion source.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

Mass Spectrometer Settings (Q-TOF/Orbitrap)

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage (Critical): Keep LOW (15-20 V) to prevent in-source dehydration.

-

Validation Step: If the spectrum shows m/z 203 > m/z 221 in the full scan, lower the cone voltage/declustering potential immediately.

-

-

Source Temp: 350°C.

Workflow Diagram

Figure 2: Optimized LC-MS/MS workflow minimizing in-source degradation.

Impurity Profiling & Troubleshooting

In synthetic applications, this alcohol is often derived from the oxidation of 2-(4-chlorophenylthio)ethanol. Incomplete reaction or over-processing leads to specific impurities detectable by MS.

Table 2: Common Impurities and MS Signatures

| Impurity Name | Structure Note | Diagnostic Ion (ESI+) | Origin |

| Sulfide Precursor | Ar-S-CH₂CH₂OH | m/z 189 [M+H]⁺ | Incomplete Oxidation |

| Sulfoxide Intermediate | Ar-SO-CH₂CH₂OH | m/z 205 [M+H]⁺ | Partial Oxidation |

| Vinyl Sulfone | Ar-SO₂-CH=CH₂ | m/z 203 [M+H]⁺ | Dehydration (Thermal/Acidic) |

| Disulfide Dimer | Ar-S-S-Ar | m/z 287 [M+H]⁺ | Thiol Oxidation Byproduct |

Troubleshooting Tip: If m/z 203 is observed in the LC-MS chromatogram at a different retention time than the parent alcohol (m/z 221), it is a chemical impurity (Vinyl Sulfone). If m/z 203 co-elutes exactly with m/z 221, it is an in-source fragment.

References

-

Fragmentation of Sulfonamides/Sulfones

-

General Fragmentation Mechanisms

-

Synthesis and Properties

Sources

- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. 98-60-2 | 4-Chlorobenzenesulfonyl chloride | Aryls | Ambeed.com [ambeed.com]

- 4. acp.copernicus.org [acp.copernicus.org]

- 5. Application of electrospray ionization mass spectrometry to study the hydrophobic interaction between the ɛ and θ subunits of DNA polymerase III - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. 2-(Phenylsulfonyl)ethanol | C8H10O3S | CID 30202 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-chlorobenzenesulfonyl)ethan-1-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-chlorobenzenesulfonyl)ethan-1-ol is a bifunctional organic molecule that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a 4-chlorobenzenesulfonyl moiety and a primary alcohol, offers two distinct reactive sites for chemical modification. The electron-withdrawing nature of the sulfonyl group, combined with the presence of a chlorine atom on the aromatic ring, influences the molecule's reactivity and imparts specific physicochemical properties that are of interest in the design of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the physical and chemical properties of 2-(4-chlorobenzenesulfonyl)ethan-1-ol, detailed synthetic and analytical protocols, and an exploration of its potential applications, particularly in the realm of drug discovery. While experimental data for this specific compound is not widely available in the public domain, this guide will draw upon established chemical principles and data from closely related analogues to provide a robust and scientifically grounded resource.

Part 1: Physicochemical Properties

The physical and chemical properties of 2-(4-chlorobenzenesulfonyl)ethan-1-ol are dictated by the interplay of its constituent functional groups: the aromatic sulfone and the primary alcohol.

Physical Properties

A summary of the key physical properties is presented in Table 1. It is important to note that where experimental data is unavailable, predicted values and data from analogous compounds are provided to offer a reliable estimation.

Table 1: Physical Properties of 2-(4-chlorobenzenesulfonyl)ethan-1-ol and Related Compounds

| Property | 2-(4-chlorobenzenesulfonyl)ethan-1-ol (Predicted/Estimated) | 2-(Ethylsulfonyl)ethanol[1][2] | 2-(Methylsulfonyl)ethanol[3] | 4-Chlorobenzenesulfonyl chloride[4] |

| Molecular Formula | C₈H₉ClO₃S | C₄H₁₀O₃S | C₃H₈O₃S | C₆H₄Cl₂O₂S |

| Molecular Weight | 220.67 g/mol | 138.19 g/mol | 124.16 g/mol | 211.06 g/mol |

| Appearance | White to off-white solid | Hygroscopic crystals | White to almost white solid or clear yellow liquid | White solid |

| Melting Point | Estimated: 60-70 °C | 46 °C | 26-33 °C | 55 °C |

| Boiling Point | > 150 °C at reduced pressure | 153 °C at 2.5 mmHg | 148-149 °C at 1 mmHg | 141 °C at 15 mmHg |

| Solubility | Soluble in polar organic solvents (e.g., acetone, acetonitrile, ethyl acetate, ethanol); sparingly soluble in water and nonpolar solvents (e.g., hexane). | Soluble in water and many organic solvents. | Soluble in water; slightly soluble in chloroform and ethyl acetate. | Very soluble in ether and benzene; decomposes in hot water and hot alcohol. |

| Predicted XlogP | 1.2 | -0.7 | - | 1.8 |

The solid nature of 2-(4-chlorobenzenesulfonyl)ethan-1-ol at room temperature can be inferred from the melting points of its structural analogues, 2-(ethylsulfonyl)ethanol and 2-(methylsulfonyl)ethanol, which are low-melting solids.[5][1][2][3] The presence of the larger, more rigid 4-chlorophenyl group is expected to increase the melting point compared to its alkylsulfonyl counterparts.

The molecule's polarity, arising from the sulfonyl and hydroxyl groups, suggests good solubility in polar organic solvents.[6][7] The hydroxyl group also allows for hydrogen bonding, which may contribute to a moderate solubility in water.

Spectral Properties

The structural features of 2-(4-chlorobenzenesulfonyl)ethan-1-ol give rise to a characteristic spectral fingerprint. While a dedicated experimental spectrum is not publicly available, a detailed prediction of its ¹H NMR, ¹³C NMR, IR, and mass spectra can be made based on established principles and data from analogous structures.

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

-

Aromatic Protons (δ 7.5-8.0 ppm): The protons on the 4-chlorophenyl ring will appear as two doublets in the downfield region due to the electron-withdrawing effect of the sulfonyl group. The para-substitution pattern will result in a characteristic AA'BB' splitting pattern.

-

Methylene Protons adjacent to Sulfonyl Group (δ 3.4-3.6 ppm): The two protons on the carbon adjacent to the sulfonyl group (-SO₂-CH₂ -) will appear as a triplet. The strong deshielding effect of the sulfonyl group will shift this signal significantly downfield.[8]

-

Methylene Protons adjacent to Hydroxyl Group (δ 3.9-4.1 ppm): The two protons on the carbon bearing the hydroxyl group (-CH₂ -OH) will also appear as a triplet, coupled to the adjacent methylene group. The electronegative oxygen atom causes a downfield shift.

-

Hydroxyl Proton (δ 2.0-4.0 ppm, broad): The hydroxyl proton (-OH ) will typically appear as a broad singlet. Its chemical shift is variable and depends on concentration, temperature, and solvent due to hydrogen bonding.

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Aromatic Carbons (δ 128-142 ppm): Four signals are expected for the aromatic carbons. The carbon atom directly attached to the sulfonyl group will be the most downfield due to the strong electron-withdrawing effect. The carbon atom bearing the chlorine will also be significantly shifted.

-

Carbon adjacent to Sulfonyl Group (δ 58-62 ppm): The carbon atom in the -SO₂-C H₂- group will be deshielded by the sulfonyl group.[9]

-

Carbon adjacent to Hydroxyl Group (δ 55-60 ppm): The carbon atom in the -C H₂-OH group will also be in a similar region, deshielded by the oxygen atom.[9]

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch (3500-3200 cm⁻¹, broad): A strong, broad absorption band characteristic of the hydroxyl group involved in hydrogen bonding.[10]

-

C-H Stretch (Aromatic) (3100-3000 cm⁻¹): Weak to medium absorption bands for the C-H bonds on the aromatic ring.

-

C-H Stretch (Aliphatic) (3000-2850 cm⁻¹): Medium absorption bands for the C-H bonds of the methylene groups.[10]

-

S=O Stretch (Asymmetric and Symmetric) (1350-1300 cm⁻¹ and 1160-1120 cm⁻¹): Two strong, characteristic absorption bands for the sulfonyl group.[11]

-

C-O Stretch (1050-1150 cm⁻¹): A medium to strong absorption for the C-O single bond of the primary alcohol.

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 220, with a characteristic M+2 isotope peak at m/z 222 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.[12]

-

Major Fragmentation Pathways:

-

Loss of water (-18) from the molecular ion.

-

Cleavage of the C-C bond of the ethyl chain, leading to fragments corresponding to the 4-chlorobenzenesulfonyl group and the hydroxyethyl group.

-

Rearrangements involving the sulfonyl group are also possible, which can be characteristic of this class of compounds.[13][14]

-

Part 2: Synthesis and Reactivity

Synthesis of 2-(4-chlorobenzenesulfonyl)ethan-1-ol

A plausible and efficient method for the synthesis of 2-(4-chlorobenzenesulfonyl)ethan-1-ol involves the reaction of 4-chlorobenzenesulfonyl chloride with an excess of ethylene glycol. This reaction is a nucleophilic substitution at the sulfonyl group, where the hydroxyl group of ethylene glycol acts as the nucleophile.

-

To a stirred solution of an excess of ethylene glycol (e.g., 5-10 equivalents) in a suitable solvent such as pyridine or in the presence of a non-nucleophilic base like triethylamine, cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-chlorobenzenesulfonyl chloride (1 equivalent) in a minimal amount of a compatible solvent (e.g., dichloromethane or tetrahydrofuran) to the cooled ethylene glycol mixture. The use of a base is crucial to neutralize the HCl generated during the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Upon completion, quench the reaction by the slow addition of dilute hydrochloric acid to neutralize the excess base.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 2-(4-chlorobenzenesulfonyl)ethan-1-ol.

Chemical Reactivity

The reactivity of 2-(4-chlorobenzenesulfonyl)ethan-1-ol is characterized by the distinct chemistries of its two functional groups.

-

Reactions of the Hydroxyl Group: The primary alcohol is a versatile handle for further functionalization.

-

Esterification: It can be readily esterified with acyl chlorides or anhydrides in the presence of a base to form the corresponding esters.

-

Oxidation: Depending on the choice of oxidizing agent, the primary alcohol can be oxidized to the corresponding aldehyde (e.g., using pyridinium chlorochromate, PCC) or to the carboxylic acid (e.g., using Jones reagent).

-

Etherification: Deprotonation with a strong base like sodium hydride followed by reaction with an alkyl halide (Williamson ether synthesis) can yield various ethers.

-

-

Reactions of the Sulfonyl Group and Aromatic Ring:

-

Nucleophilic Aromatic Substitution: The chlorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution by the strongly electron-withdrawing sulfonyl group, although this typically requires forcing conditions (high temperature, strong nucleophile).

-

Reduction: The sulfone group is generally stable to many reducing agents but can be reduced under more forcing conditions.

-

Part 3: Applications in Drug Development

While specific applications of 2-(4-chlorobenzenesulfonyl)ethan-1-ol in drug development are not extensively documented, its structural motifs are present in numerous biologically active compounds. The sulfone group is a key pharmacophore in a variety of approved drugs.[6] Furthermore, arylsulfonyl derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer effects.[11][15]

Potential Roles in Drug Discovery:

-

Scaffold for Library Synthesis: The bifunctional nature of this molecule makes it an excellent scaffold for the creation of compound libraries for high-throughput screening. The hydroxyl and chloro-aromatic moieties can be independently and selectively modified to generate a diverse set of analogues.

-

Intermediate for Target Synthesis: It can serve as a key intermediate in the multi-step synthesis of more complex target molecules with desired pharmacological profiles. For example, related sulfone-containing compounds have shown promise as antifungal agents.[6]

-

Fragment-Based Drug Design: As a relatively small molecule with well-defined chemical features, it could be used in fragment-based screening to identify new binding interactions with protein targets.

Part 4: Safety and Handling

Given the lack of a specific safety data sheet for 2-(4-chlorobenzenesulfonyl)ethan-1-ol, precautions should be based on the known hazards of its precursors and related compounds, such as 4-chlorobenzenesulfonyl chloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly closed.

Conclusion

2-(4-chlorobenzenesulfonyl)ethan-1-ol is a promising, yet under-characterized, chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its predicted and inferred physicochemical properties, a plausible synthetic route and reactivity profile, and a discussion of its potential applications in drug discovery. As research in this area progresses, it is anticipated that the utility of this versatile molecule will be further elucidated, leading to the development of novel compounds with valuable biological and material properties.

References

-

Royal Society of Chemistry. (n.d.). Hydroxyethyl sulfone based reactive coalescing agents for low-VOC waterborne coatings. Retrieved February 15, 2026, from [Link]

-

PubChemLite. (n.d.). 2-(4-chlorobenzenesulfonyl)ethan-1-ol. Retrieved February 15, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 2-(Ethylsulfonyl)ethanol. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 2-(Ethylsulfonyl)ethanol. Retrieved February 15, 2026, from [Link]

- Smolan, S., & De, S. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(1), 156-161.

-

ResearchGate. (2025, August 6). Infrared Spectra of Sulfones and Related Compounds. Retrieved February 15, 2026, from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved February 15, 2026, from [Link]

- Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2008). 1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond. Magnetic Resonance in Chemistry, 46(7), 667-75.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

PubChem. (n.d.). 2-(4-Chlorophenoxy)ethanol sulfamate. Retrieved February 15, 2026, from [Link]

-

Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 2-(4-Chlorophenoxy)ethanol. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 4-Chlorobenzenesulfonyl chloride. Retrieved February 15, 2026, from [Link]

-

Organic Syntheses. (n.d.). Benzoylcholine Iodide and Chloride. Retrieved February 15, 2026, from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved February 15, 2026, from [Link]

- Zenin, A. A., & Takhistov, V. V. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group.

-

Chemguide. (n.d.). Mass spectra - the M+2 peak. Retrieved February 15, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 2-[[1,2-bis(4-Chlorophenyl)-2-oxoethyl]amino]ethanol hydrochloride. Retrieved February 15, 2026, from [Link]

- University of California, Davis. (n.d.). 13C NMR Chemical Shift Table.

- Harrison, A. (2024). Bioactive Compounds and their Pharmacological Activities. Der Pharmacia Lettre, 16(5), 03-04.

-

Murov, S. (2020, August 19). Properties of Common Organic Solvents. Retrieved February 15, 2026, from [Link]

- Wyrębska, A., et al. (2016). Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. Frontiers in Microbiology, 7, 1309.

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved February 15, 2026, from [Link]

-

Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). Continuous preparation method of high-content 2-chloroethanol.

- Hreczycho, G., et al. (2022).

-

Organic Syntheses. (n.d.). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Retrieved February 15, 2026, from [Link]

- Rusu, D., et al. (2023). Antimicrobial Activity of Novel Deep Eutectic Solvents. Pharmaceutics, 15(2), 557.

-

YouTube. (2023, August 31). interpretation of two sample infrared spectra. Retrieved February 15, 2026, from [Link]

-

Angelo, R. (2022, September 8). Properties of Common Organic Solvents. Retrieved February 15, 2026, from [Link]

-

Murov, S. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). Common Organic Solvents: Table of Properties. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). How to prepare 2-chloro ethanol? Retrieved February 15, 2026, from [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 2-(Ethylsulfonyl)ethanol | C4H10O3S | CID 10549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(Ethanesulfinyl)ethanol (21975-18-8) for sale [vulcanchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-(Ethylsulfonyl)ethanol [drugfuture.com]

- 6. Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. pubs.acs.org [pubs.acs.org]

The Bivalent Reactivity of 2-(4-chlorobenzenesulfonyl)ethan-1-ol: A Technical Primer for Synthetic and Medicinal Chemists

Abstract

2-(4-chlorobenzenesulfonyl)ethan-1-ol is a bifunctional organic molecule poised for significant applications in medicinal chemistry and novel material synthesis. Possessing both a nucleophilic primary alcohol and an electrophilically-activated ethyl chain courtesy of the potent 4-chlorobenzenesulfonyl group, this compound offers a versatile platform for molecular elaboration. This guide provides an in-depth analysis of its core reactivity, presents validated experimental protocols for its key transformations, and explores its potential as a strategic building block in drug development.

Introduction: Structural Features and Synthetic Significance

2-(4-chlorobenzenesulfonyl)ethan-1-ol, with the molecular formula C8H9ClO3S, is an organic compound featuring a primary alcohol and an aryl sulfone moiety.[1] The electron-withdrawing nature of the 4-chlorobenzenesulfonyl group significantly influences the reactivity of the entire molecule. This functional group arrangement makes it a valuable intermediate, analogous to related compounds like 2-(phenylsulfonyl)ethanol, which are recognized for their utility in the synthesis of bioactive molecules and specialty chemicals.[2][3] The presence of the chlorine atom on the phenyl ring provides an additional vector for modification, for instance, through cross-coupling reactions, further enhancing its synthetic potential. The strategic importance of chloro-containing compounds in pharmaceuticals is well-documented, with over 250 FDA-approved drugs featuring a chlorine atom, highlighting the relevance of chlorinated building blocks.[4]

Table 1: Physicochemical Properties of 2-(4-chlorobenzenesulfonyl)ethan-1-ol

| Property | Value | Source |

| Molecular Formula | C8H9ClO3S | PubChem[1] |

| Molecular Weight | 219.9961 Da (Monoisotopic) | PubChem[1] |

| InChIKey | PERNWOCEJUZDKC-UHFFFAOYSA-N | PubChem[1] |

| Predicted XlogP | 1.2 | PubChem[1] |

Synthesis and Derivatization: Establishing the Core Scaffold

The principal synthetic route to 2-(4-chlorobenzenesulfonyl)ethan-1-ol involves the reaction of a suitable precursor with 4-chlorobenzenesulfonyl chloride. This key reagent is a highly reactive electrophile, readily introducing the 4-chlorobenzenesulfonyl group onto nucleophiles such as alcohols and amines.[5]

A logical and common approach to synthesizing the title compound is the reaction of ethylene glycol with 4-chlorobenzenesulfonyl chloride under basic conditions. The base serves to deprotonate one of the hydroxyl groups of ethylene glycol, forming an alkoxide that then acts as a nucleophile.

Experimental Protocol: Synthesis of 2-(4-chlorobenzenesulfonyl)ethan-1-ol

Objective: To synthesize 2-(4-chlorobenzenesulfonyl)ethan-1-ol from ethylene glycol and 4-chlorobenzenesulfonyl chloride.

Materials:

-

Ethylene glycol

-

4-Chlorobenzenesulfonyl chloride

-

Pyridine or Triethylamine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve ethylene glycol (5 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.2 equivalents) to the solution with stirring.

-

In a separate flask, dissolve 4-chlorobenzenesulfonyl chloride (1 equivalent) in anhydrous DCM.

-

Add the 4-chlorobenzenesulfonyl chloride solution dropwise to the ethylene glycol solution at 0 °C over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality and Self-Validation: The use of a large excess of ethylene glycol minimizes the formation of the disubstituted product. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The aqueous workup is designed to remove unreacted ethylene glycol, pyridine hydrochloride, and any remaining reagents. Successful synthesis can be validated by techniques such as NMR spectroscopy and mass spectrometry.

Core Reactivity: A Tale of Two Functional Groups

The reactivity of 2-(4-chlorobenzenesulfonyl)ethan-1-ol is dominated by the interplay between its primary alcohol and the sulfone group.

Reactions at the Hydroxyl Group: Gateway to Diverse Functionality

The primary alcohol is a nucleophilic center that can undergo a variety of standard transformations. A crucial initial step in many synthetic sequences is its conversion into a better leaving group, which "activates" the molecule for subsequent nucleophilic substitution.

Activation via Sulfonate Ester Formation:

Reacting the alcohol with sulfonyl chlorides like methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) converts the hydroxyl group into a mesylate or tosylate, respectively.[6][7] These are excellent leaving groups, facilitating SN2 reactions with a wide range of nucleophiles. This reaction proceeds with retention of stereochemistry at the carbon bearing the alcohol.[7]

Experimental Protocol: Tosylation of 2-(4-chlorobenzenesulfonyl)ethan-1-ol

Objective: To convert the hydroxyl group into a tosylate, a superior leaving group.

Procedure:

-

Dissolve 2-(4-chlorobenzenesulfonyl)ethan-1-ol (1 equivalent) in anhydrous DCM and cool to 0 °C.

-

Add pyridine (1.5 equivalents) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents).

-

Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with DCM and wash with 1 M HCl to remove pyridine.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate in vacuo to yield the crude tosylated product, which can be used in the next step without further purification or purified by recrystallization.

Expertise in Action: The choice of tosyl chloride is strategic; it is crystalline and less volatile than mesyl chloride. The reaction is run at 0 °C to control exothermicity and prevent side reactions. The tosylated product is a versatile intermediate for introducing a variety of functional groups.

Reactivity Modulated by the Sulfonyl Group

The powerful electron-withdrawing nature of the 4-chlorobenzenesulfonyl group makes the protons on the carbon alpha to the sulfur (the C2 position) acidic. Under strongly basic conditions, this can lead to elimination reactions.

Base-Induced Elimination: Treatment with a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can induce an E2 elimination. This would involve deprotonation of the hydroxyl group, followed by an intramolecular cyclization to form an epoxide, or elimination to form an vinyl sulfone, depending on the reaction conditions.

Applications in Drug Development and Medicinal Chemistry

The structural motifs present in 2-(4-chlorobenzenesulfonyl)ethan-1-ol are of significant interest in drug design. The 4-chlorobenzenesulfonamide moiety is a known pharmacophore found in various therapeutic agents.[8]

As a Precursor for Sulfonamide Derivatives: The activated tosylate or mesylate intermediate can be readily displaced by primary or secondary amines to generate a diverse library of sulfonamide-containing compounds. These are valuable for screening for biological activity, as sulfonamides are a well-established class of drugs with antibacterial, diuretic, and anticancer properties.

Role in Fragment-Based Drug Discovery (FBDD): This molecule can serve as an excellent starting point in FBDD. The 4-chlorophenyl sulfonyl fragment can be docked into a protein's active site, and the ethyl alcohol "linker" can be used to "grow" the fragment by adding other chemical groups to explore the binding pocket and enhance potency and selectivity.

Conclusion

2-(4-chlorobenzenesulfonyl)ethan-1-ol is a synthetically versatile building block with significant untapped potential. Its dual reactivity, stemming from the hydroxyl group and the electronically activated alkyl chain, allows for a wide range of chemical transformations. By understanding and controlling these reaction pathways, researchers in drug development and materials science can leverage this compound to construct complex molecular architectures and accelerate the discovery of new chemical entities. The protocols and mechanistic insights provided herein serve as a foundational guide for chemists seeking to incorporate this promising intermediate into their synthetic strategies.

References

-

PubChemLite. 2-(4-chlorobenzenesulfonyl)ethan-1-ol. [Link]

-

National Center for Biotechnology Information. 2-(Phenylsulfonyl)ethanol. PubChem Compound Database. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 4-Chlorobenzenesulfonyl Chloride in Organic Synthesis. [Link]

-

PrepChem.com. Synthesis of 4-chlorobenzenesulfonyl chloride. [Link]

-

G. S. Kumar, et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

- Google Patents. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.

-

National Center for Biotechnology Information. 2-(4-Chlorophenoxy)ethanol. PubChem Compound Database. [Link]

-

Chemistry LibreTexts. 3.1.7: Reactions of Alcohols. [Link]

-

Kulakov, I. V., et al. Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. ResearchGate. [Link]

-

King, J. F., & Durst, T. Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. ResearchGate. [Link]

-

M. Radi, et al. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. PubMed. [Link]

- Google Patents. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.

-

A. P. Martins, et al. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

U.S. Environmental Protection Agency. 2,4-dichloro-5-fluorobenzenesulfonyl chloride Properties. [Link]

-

Organic Chemistry with Victor. Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. [Link]

-

Wentzel Lab. Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. [Link]

-

RIT Digital Institutional Repository. Some reactions of 2-chloroethanesulfonyl chloride. [Link]

Sources

- 1. PubChemLite - 2-(4-chlorobenzenesulfonyl)ethan-1-ol (C8H9ClO3S) [pubchemlite.lcsb.uni.lu]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 20611-21-6: 2-(Phenylsulfonyl)ethanol | CymitQuimica [cymitquimica.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(4-chlorobenzenesulfonyl)ethan-1-ol literature review

An In-depth Technical Guide to 2-(4-chlorobenzenesulfonyl)ethan-1-ol: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(4-chlorobenzenesulfonyl)ethan-1-ol, a molecule of interest in organic synthesis and potential pharmaceutical development. Due to the limited direct literature on this specific compound, this document establishes a foundational understanding through the analysis of its principal precursors and predictable chemical behavior based on its functional groups: a primary alcohol and an aromatic sulfone. This guide details proposed synthetic routes from readily available starting materials, explores its expected chemical reactivity, and discusses potential applications in medicinal chemistry, drawing parallels with structurally related compounds. This paper is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded framework for the synthesis and utilization of this versatile chemical entity.

Introduction and Chemical Identity

2-(4-chlorobenzenesulfonyl)ethan-1-ol is an organic compound featuring a 4-chlorobenzenesulfonyl group attached to an ethanol backbone. The presence of the sulfone moiety, a common pharmacophore, and a reactive primary alcohol group makes it a potentially valuable intermediate for the synthesis of more complex molecules. The chlorine substituent on the phenyl ring further provides a site for synthetic modification and influences the molecule's electronic properties.

Molecular Structure and Properties

The fundamental properties of 2-(4-chlorobenzenesulfonyl)ethan-1-ol, as predicted or sourced from chemical databases, are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H9ClO3S | [1] |

| Molecular Weight | 219.67 g/mol | [1] |

| IUPAC Name | 2-(4-chlorobenzenesulfonyl)ethan-1-ol | [1] |

| SMILES | C1=CC(=CC=C1S(=O)(=O)CCO)Cl | [1] |

| InChIKey | PERNWOCEJUZDKC-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 1.2 | [1] |

Proposed Synthesis

While specific literature detailing the synthesis of 2-(4-chlorobenzenesulfonyl)ethan-1-ol is scarce, a robust synthetic pathway can be proposed based on well-established sulfonylation reactions. The most direct approach involves the reaction of 4-chlorobenzenesulfonyl chloride with an excess of ethylene glycol.

Key Precursor: 4-Chlorobenzenesulfonyl Chloride

4-Chlorobenzenesulfonyl chloride (CAS 98-60-2) is a commercially available white crystalline solid that serves as the key electrophile in this synthesis.[2] It is typically manufactured by the chlorosulfonation of chlorobenzene.[3][4] The sulfonyl chloride group is highly reactive towards nucleophiles like alcohols and amines, making it an excellent reagent for introducing the 4-chlorobenzenesulfonyl moiety into a molecule.[2]

Synthetic Workflow

The proposed synthesis involves the nucleophilic attack of one of the hydroxyl groups of ethylene glycol on the electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride. A non-nucleophilic base, such as pyridine, is used to neutralize the HCl generated during the reaction.[5] Using a large excess of ethylene glycol favors the monosulfonylation product over the disubstituted side product.

Caption: Proposed workflow for the synthesis of 2-(4-chlorobenzenesulfonyl)ethan-1-ol.

Detailed Experimental Protocol

-

Reaction Setup: To a round-bottom flask containing a magnetic stirrer, add a 10-fold molar excess of ethylene glycol dissolved in an inert solvent like dichloromethane (DCM).

-

Addition of Base: Add 1.2 equivalents of pyridine to the solution. Cool the flask to 0°C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve 1.0 equivalent of 4-chlorobenzenesulfonyl chloride in DCM. Add this solution dropwise to the stirred ethylene glycol/pyridine mixture over 30 minutes.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash sequentially with dilute HCl to remove pyridine, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

-

Purification: The crude product, which will contain residual ethylene glycol, can be purified by silica gel column chromatography to yield pure 2-(4-chlorobenzenesulfonyl)ethan-1-ol.

Predicted Chemical Reactivity and Applications

The chemical behavior of 2-(4-chlorobenzenesulfonyl)ethan-1-ol is dictated by its primary alcohol functionality. The sulfone group is generally stable, but the entire molecule can serve as a versatile building block.

Reactions of the Hydroxyl Group

The primary alcohol is the main site of reactivity and can undergo several key transformations.

-

Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. It can be "activated" by converting it into a sulfonate ester (e.g., tosylate or mesylate) or by reaction with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).[6][7] This converts the alcohol into a good leaving group, facilitating subsequent nucleophilic substitution reactions.

-

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like Pyridinium chlorochromate (PCC) or to a carboxylic acid using stronger agents like potassium permanganate (KMnO4) or chromic acid.

-

Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acyl chlorides) under appropriate conditions to form esters.

Caption: Key predicted reactions of the primary alcohol in 2-(4-chlorobenzenesulfonyl)ethan-1-ol.

Potential Applications in Drug Development

While this specific molecule is not widely cited in pharmaceutical literature, its structural motifs are present in many biologically active compounds. The inclusion of chlorine and sulfone groups is a common strategy in medicinal chemistry.[8]

-

Scaffold for Synthesis: The compound is a bifunctional molecule that can be used as a scaffold. The alcohol can be converted into a leaving group, allowing for the introduction of various nucleophiles (amines, thiols, etc.), while the aromatic ring can potentially undergo further functionalization. This makes it a useful starting point for creating libraries of compounds for drug screening.

-

Precursor to Biologically Active Sulfones: Aromatic sulfones are a class of compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. For instance, compounds containing the 4-chlorobenzenesulfonyl moiety have been investigated in the synthesis of various pharmaceutical agents.[9] This molecule could serve as a key intermediate in the synthesis of novel sulfone-based drugs.

-

Analog for Structure-Activity Relationship (SAR) Studies: In drug development, systematic modification of a lead compound is crucial. 2-(4-chlorophenyl)ethanol is a known building block for fungicides.[10] The sulfonyl analog, 2-(4-chlorobenzenesulfonyl)ethan-1-ol, could be synthesized and tested to understand the impact of replacing a simple carbon linker with a sulfone group on biological activity, providing valuable SAR data.

Conclusion

2-(4-chlorobenzenesulfonyl)ethan-1-ol represents a chemical entity with significant, albeit largely unexplored, potential in synthetic and medicinal chemistry. This guide has outlined a reliable and straightforward synthetic route from common precursors. Based on its functional groups, a rich reactivity profile can be predicted, enabling its use as a versatile intermediate for creating a diverse range of more complex molecules. Its structural similarity to known pharmacophores suggests that it could be a valuable building block for the development of new therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of 2-(4-chlorobenzenesulfonyl)ethan-1-ol is warranted to fully unlock its potential.

References

-

PubChem. 2-(4-chlorobenzenesulfonyl)ethan-1-ol. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Chlorobenzenesulfonyl Chloride in Organic Synthesis. Available from: [Link]

- Margaretha, P. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 35: Chlorine, Bromine, and Iodine. Georg Thieme Verlag.

- Ghorab, M. M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Saudi Chemical Society, 24(11), 891-925.

-

PrepChem. Synthesis of 2-[[1,2-bis(4-Chlorophenyl)-2-oxoethyl]amino]ethanol hydrochloride. Available from: [Link]

-

PrepChem. Synthesis of 4-chlorobenzenesulfonyl chloride. Available from: [Link]

- Google Patents. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.

-

PubChem. 2-(4-Chlorophenoxy)ethanol. Available from: [Link]

-

PubChem. 4-Chlorobenzenesulfonate. Available from: [Link]

- Kulakov, I. V., et al. (2008). Synthesis of 2-(4-Chlorobenzylamino)-1-(4-nitrophenyl)ethanol and Its Chemical Transformations. Russian Journal of General Chemistry, 78(12), 2374–2378.

- Google Patents. US6166269A - Process for the preparation of 2-phenyl ethanol.

- Faria, J. V., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 15(2), 239.

-

ResearchGate. Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. Available from: [Link]

- Journal of Chemical and Pharmaceutical Research.

- University of Michigan. CHEM 203 Topics Discussed on Nov. 23.

-

YouTube. Activation of Alcohols: Reactions with SOCl2. Available from: [Link]

-

YouTube. Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). Available from: [Link]

- MDPI. Ethanol–Withanolides Interactions: Compound-Specific Effects on Zebrafish Larvae Locomotor Behavior and GABAA Receptor Subunit Expression.